Product packaging for 4-Bromo-3-methyl-1H-indazole(Cat. No.:CAS No. 1159511-73-5)

4-Bromo-3-methyl-1H-indazole

Cat. No.: B1371564
CAS No.: 1159511-73-5
M. Wt: 211.06 g/mol
InChI Key: QLPNZDSBEQBVBD-UHFFFAOYSA-N
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Description

Overview of Indazole as a Privileged Heterocyclic Scaffold in Chemical Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govresearchgate.netpharmablock.comsamipubco.com This designation stems from its recurring presence in a multitude of biologically active compounds and functional materials. nih.govresearchgate.netnih.gov The unique arrangement of its nitrogen atoms allows for diverse intermolecular interactions, making it an ideal building block for designing molecules that can bind to various biological targets. pharmablock.comsamipubco.com

The indazole nucleus is a core component in numerous pharmaceutical agents with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. rsc.orgbiotech-asia.orgcornell.eduinfona.pl Its structural versatility and favorable pharmacokinetic properties have made it a focal point for drug discovery and development. samipubco.com The ability of the indazole ring to serve as a bioisostere for other aromatic systems, such as indoles and phenols, further enhances its utility in modifying and optimizing lead compounds in medicinal chemistry. pharmablock.com

Importance of Bromine and Methyl Substituents in Indazole Derivatives for Research Applications

The functionalization of the indazole core with halogen and alkyl groups, such as bromine and methyl substituents, plays a crucial role in modulating the compound's physicochemical properties and biological activity. The bromine atom, in particular, is a highly valuable substituent in synthetic chemistry. Its presence on the indazole ring, as in 4-Bromo-3-methyl-1H-indazole, provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions. nih.govthieme-connect.de This allows for the straightforward introduction of diverse molecular fragments, enabling the synthesis of complex derivatives. researchgate.net

Historical Context and Recent Advancements in the Study of Bromo-Methyl-Indazole Compounds

The study of indazole and its derivatives has a long history, but recent years have seen a surge in research focused on specifically substituted analogs like bromo-methyl-indazoles. Early synthetic methods often resulted in mixtures of isomers, but modern synthetic strategies have enabled more precise control over the placement of substituents. beilstein-journals.org

Recent advancements have focused on developing more efficient and regioselective methods for the synthesis and functionalization of bromo-methyl-indazoles. nih.govrsc.org These include the development of novel catalytic systems for cross-coupling reactions and direct C-H functionalization, which allow for more atom-economical and environmentally friendly synthetic routes. researchgate.net The growing interest in these compounds is driven by their potential as key intermediates in the synthesis of high-value molecules, including active pharmaceutical ingredients and advanced materials. beilstein-journals.orgfrontierspecialtychemicals.comevitachem.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C8H7BrN2 nih.gov
Molecular Weight 211.06 g/mol nih.gov
CAS Number 1159511-73-5 nih.govglpbio.comchemsrc.comfrontierspecialtychemicals.combldpharm.comambeed.com
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B1371564 4-Bromo-3-methyl-1H-indazole CAS No. 1159511-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPNZDSBEQBVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657240
Record name 4-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-73-5
Record name 4-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Methyl 1h Indazole

Reactivity of the Bromine Moiety

The bromine atom attached to the benzene (B151609) ring of the indazole core is a key functional group that readily participates in a variety of substitution and reduction reactions.

The bromine atom of 4-bromo-3-methyl-1H-indazole is susceptible to replacement by various nucleophiles, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are particularly prominent in the functionalization of bromoindazoles. The Suzuki-Miyaura coupling, for instance, enables the formation of a new carbon-carbon bond by reacting the bromoindazole with an organoboronic acid in the presence of a palladium catalyst and a base. This method is highly efficient for introducing aryl or vinyl substituents at the 4-position. Similarly, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position. chemicalbook.comchim.it

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation (in the case of Suzuki coupling) or coordination of the amine and subsequent deprotonation (in Buchwald-Hartwig amination), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. chemicalbook.com

Below is a table summarizing various palladium-catalyzed cross-coupling reactions applicable to bromoindazoles.

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Bond Formed
Suzuki-Miyaura CouplingAryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂/SPhosC-C (Aryl/Vinyl)
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃/BINAP, XPhosC-N
Heck CouplingAlkenePd(OAc)₂, PdCl₂C-C (Alkene)
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂/CuIC-C (Alkyne)
Stille CouplingOrganostannanePd(PPh₃)₄C-C (Aryl/Vinyl)

This table presents typical conditions and may vary depending on the specific substrates.

The bromine atom can be selectively removed from the indazole ring through reductive dehalogenation, replacing it with a hydrogen atom. This transformation is useful when the bromine atom is used as a temporary directing group or when the parent 3-methyl-1H-indazole scaffold is the desired product.

A common and efficient method for achieving this is catalytic hydrogenation. researchwithrutgers.com This reaction typically involves treating the bromoindazole with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate. organic-chemistry.org The reaction proceeds under neutral conditions and is generally high-yielding. This method is known for its selectivity, as the bromo group can be reduced in the presence of other reducible functional groups like nitro, cyano, or carbonyl groups. researchwithrutgers.comorganic-chemistry.org

Alternative methods for reductive dehalogenation of aryl halides include the use of other reducing agents such as sodium borohydride (B1222165) in the presence of a catalyst, or dissolving metal reductions. organic-chemistry.orggoogle.com

Reactivity of the Methyl Group

The methyl group at the C3 position of the indazole ring is analogous to a benzylic methyl group, making it susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively documented, established methods for benzylic oxidation can be applied.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be used to oxidize the methyl group to a carboxylic acid, yielding 4-bromo-1H-indazole-3-carboxylic acid. This transformation is a valuable step as indazole-3-carboxylic acids are key intermediates in the synthesis of various biologically active compounds. google.comderpharmachemica.com The synthesis of 5-bromo-1H-indazole-3-carboxylic acid through the bromination of indazole-3-carboxylic acid has been reported, highlighting the stability of the indazole core to certain oxidative and halogenating conditions. chemicalbook.com

Milder oxidation conditions could potentially lead to the formation of the corresponding aldehyde, 4-bromo-1H-indazole-3-carbaldehyde.

Reactivity of the Indazole Heterocycle

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation. wikipedia.org The position of the incoming electrophile is determined by the directing effects of the existing substituents: the bromine atom, the methyl group (via the fused ring), and the pyrazole (B372694) ring itself.

The directing effects of the substituents on this compound are as follows:

4-Bromo group : This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because of its electron-donating resonance effect. It will direct incoming electrophiles to the C5 (ortho) and C7 (para) positions. wikipedia.org

Fused Pyrazole Ring : The indazole ring system as a whole is generally considered electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. wikipedia.org

3-Methyl group : This group has a weak activating effect on the pyrazole ring, but its influence on the benzene ring's reactivity is indirect.

Considering these factors, electrophilic attack is most likely to occur at the C7 position. This position is para to the bromine atom and is often the most reactive site for electrophilic substitution on the benzene ring of 4-substituted indazoles. The C5 position is also activated by the bromine, but may be subject to some steric hindrance. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or further bromination (using Br₂/FeBr₃) would be expected to yield the 7-substituted product as the major isomer.

Substituent Inductive Effect Resonance Effect Overall Effect on Reactivity Directing Preference
4-Bromo-I (Electron-withdrawing)+M (Electron-donating)Deactivatingortho, para (to C5, C7)
Fused Pyrazole Ring-I (Electron-withdrawing)-M (Electron-withdrawing)Deactivatingmeta-like directing to C5, C7

N-Alkylation and N-Acylation Reactions

The presence of two nitrogen atoms in the indazole ring of this compound allows for the introduction of alkyl and acyl groups, leading to the formation of N1 and N2 regioisomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent on the indazole ring, the type of electrophile used, and the reaction conditions. beilstein-journals.orgd-nb.info

Generally, direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. nih.gov However, specific conditions can favor the formation of one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N1-selective indazole alkylation. d-nb.info This selectivity is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which directs the alkylating agent to the N1 position. d-nb.infonih.gov Conversely, conditions that favor solvent-separated ion pairs, such as the use of cesium carbonate in dimethylformamide (DMF), can lead to different regioselectivity. d-nb.info

The steric and electronic properties of substituents on the indazole ring also play a crucial role. Electron-withdrawing groups at the C7 position have been observed to confer excellent N2 regioselectivity. beilstein-journals.org In contrast, bulky substituents at the C3 position can favor N1 alkylation due to steric hindrance. wuxibiology.com

N-acylation of indazoles has been suggested to proceed with a preference for the N1-substituted product. This is often achieved through the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1 regioisomer. d-nb.infonih.gov

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

Indazole Substituent Alkylating Agent Base/Solvent Major Product Reference
3-Carboxymethyl n-Pentyl bromide NaH/THF >99% N1 d-nb.info
3-tert-Butyl n-Pentyl bromide NaH/THF >99% N1 d-nb.info
7-NO2 n-Pentyl bromide NaH/THF ≥96% N2 beilstein-journals.org
5-Bromo-3-carboxylate Isopropyl iodide NaH/DMF N2 (46%) > N1 (38%) nih.gov
5-Bromo-3-carboxylate Methyl tosylate Cs2CO3/Dioxane N1 (90-98%) nih.gov

Cyclization Reactions for Extended Fused Systems

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These extended structures are of interest in medicinal chemistry and materials science. One common strategy involves the functionalization of the indazole core, followed by an intramolecular cyclization reaction.

For instance, the bromine atom at the C4 position can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups. nih.gov Subsequent manipulation of these appended groups can lead to the formation of new rings fused to the indazole nucleus.

Another approach involves the initial functionalization at the N1 or N2 position with a group capable of undergoing a cyclization reaction. For example, alkylation of the indazole with a bifunctional electrophile can set the stage for a subsequent ring-closing event. The synthesis of the natural product nigeglanine (B1252215) hydrobromide showcases the application of such cyclization strategies to build complex fused indazole systems. nih.gov

Theoretical Mechanistic Studies of this compound Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving this compound, offering insights into reaction pathways, transition state energies, and the factors governing reactivity and selectivity.

Computational Analysis of Reaction Pathways and Transition States

Density Functional Theory (DFT) calculations are frequently employed to model the reactions of indazole derivatives. These studies can elucidate the step-by-step mechanism of a reaction, identifying key intermediates and transition states. For example, computational analysis of the N-alkylation of indazoles has helped to explain the observed regioselectivity. By calculating the energies of the transition states leading to the N1 and N2 products, researchers can predict which isomer will be favored under a given set of conditions. nih.govwuxibiology.com

These theoretical studies have revealed that the energy difference between the N1 and N2 transition states can be a key determinant of the product ratio. wuxibiology.com Factors such as steric hindrance from substituents and the nature of the cation in the base can significantly influence these transition state energies. nih.govwuxibiology.com For instance, DFT calculations have suggested that a chelation mechanism involving a cesium cation can favor the formation of N1-substituted products in the alkylation of certain indazole derivatives. nih.gov

Mechanistic investigations of other reactions, such as transition metal-catalyzed cross-coupling reactions, have also benefited from computational analysis. These studies can help to elucidate the catalytic cycle and the role of various ligands and additives in promoting the desired transformation. researchgate.net

Role of Tautomerism (1H- and 2H-Indazole Forms) in Reactivity

Indazoles, including this compound, can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net The relative stability of these tautomers plays a critical role in the reactivity of the indazole ring. wuxibiology.com

Computational studies have consistently shown that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. nih.govnih.govwuxibiology.com The energy difference between the two tautomers can influence the reaction pathway. For N-alkylation, the reaction can proceed from either the more stable 1H-tautomer or the less stable 2H-tautomer. wuxibiology.com

Computational Chemistry and Molecular Modeling of 4 Bromo 3 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For indazole derivatives, these methods provide insights into their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries, energies, and reactivity of molecules. In the context of substituted indazoles, DFT calculations can reveal how the presence of substituents, such as a bromo and a methyl group in 4-Bromo-3-methyl-1H-indazole, influences the electron distribution and, consequently, the chemical behavior of the molecule.

For instance, DFT studies on various indazole derivatives have been employed to understand their tautomeric preferences and reaction mechanisms. Calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the relative stabilities of N1- and N2-substituted indazole isomers, which is crucial for predicting the outcomes of synthetic reactions nih.gov. The electron-withdrawing nature of the bromine atom at the 4-position and the electron-donating nature of the methyl group at the 3-position in this compound are expected to significantly modulate the electron density across the indazole ring system, affecting its acidity, basicity, and susceptibility to electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Properties of Substituted Indazoles

Compound Method Calculated Property Value Reference
1H-Indazole MP2/6-31G** Relative Energy (vs. 2H-tautomer) -15 kJ·mol⁻¹ nih.gov
(1H-Indazol-1-yl)methanol B3LYP/6-311++G(d,p) Relative Energy (vs. 2-substituted isomer) -20 kJ·mol⁻¹ nih.gov

This table presents data for related indazole compounds to illustrate the application of DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For substituted indazoles, the distribution of the HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity nih.gov. The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. DFT studies on various indazole derivatives have shown that the nitrogen atoms of the pyrazole (B372694) ring are typically regions of negative electrostatic potential, making them likely sites for protonation and alkylation nih.gov.

Table 2: Frontier Molecular Orbital Energies for Representative Indazole Derivatives

Compound Derivative HOMO (eV) LUMO (eV) Energy Gap (eV)
3-Carboxamide Indazole (8a) -5.277 -2.605 2.672
3-Carboxamide Indazole (8c) -6.882 -2.455 4.427

Data adapted from a study on 3-carboxamide indazole derivatives to illustrate FMO analysis nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds.

While no specific QSAR models for this compound derivatives were found, numerous studies have successfully developed and validated QSAR models for other classes of bioactive indazole derivatives researchgate.netgrowingscience.comresearchgate.net.

2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices. These models are computationally less expensive and easier to interpret.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D alignment of the molecules and calculate steric and electrostatic fields around them. These models provide a more detailed understanding of the structure-activity relationship and can guide the design of new molecules with improved activity. The development of a robust QSAR model involves several steps: selection of a training set of molecules with known activity, calculation of molecular descriptors, development of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation of the model's predictive ability using a separate test set of molecules and statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred) nih.govsci-hub.se.

Table 3: Statistical Parameters of Representative QSAR Models for Indazole Derivatives

QSAR Model Type Target r²_pred Reference
3D-QSAR (CoMFA) LRRK2 Inhibitors 0.625 0.865 nih.govsci-hub.se
3D-QSAR (CoMSIA) LRRK2 Inhibitors 0.554 0.853 nih.govsci-hub.se
2D-QSAR (MLR) TTK Inhibitors 0.8998 0.8661 growingscience.com

This table showcases the statistical validity of QSAR models developed for various indazole derivatives, demonstrating the applicability of the technique.

A key advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of contour maps that visualize the regions around the molecule where steric bulk and certain electrostatic properties are favorable or unfavorable for biological activity researchgate.netnih.gov.

Steric Contour Maps: These maps typically show regions where bulky substituents increase activity (often colored green) and regions where they decrease activity (often colored yellow).

Electrostatic Contour Maps: These maps highlight areas where positive charge is favorable (blue) and where negative charge is favorable (red) for activity.

For a hypothetical QSAR model of this compound derivatives, such maps would provide invaluable guidance for further structural modifications. For example, a green contour near a specific position would suggest that introducing larger substituents at that position could enhance biological activity.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target derpharmachemica.commdpi.comresearchgate.netresearchgate.net.

While specific docking studies for this compound are not reported, the indazole scaffold is a common feature in many potent enzyme inhibitors, and numerous docking studies have been performed on indazole derivatives against various targets, including protein kinases, Hypoxia-Inducible Factor 1-alpha (HIF-1α), and aromatase nih.govderpharmachemica.commdpi.com.

These studies typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the indazole derivative and the amino acid residues in the protein's active site. For this compound, docking studies could predict its potential to bind to various therapeutic targets. The bromine atom could participate in halogen bonding, while the methyl group could engage in hydrophobic interactions. The nitrogen atoms of the indazole ring are potential hydrogen bond acceptors or donors.

Table 4: Representative Molecular Docking Studies of Indazole Derivatives

Indazole Derivative Class Protein Target Key Interacting Residues Predicted Binding Affinity (Example) Reference
Substituted Indazoles Aromatase (PDB: 3EQM) Arg115, Met374 -8.0 kcal/mol derpharmachemica.comresearchgate.net
Indazole-pyrimidine Hybrids c-Kit Tyrosine Kinase - - mdpi.com
3-Arylindazoles (PDB ID: 2ZCS) Tyr248, Lys273, Val268, Arg171 -7.45 kcal/mol researchgate.net

This table provides examples of molecular docking studies on various indazole derivatives, illustrating the insights that can be gained from such analyses.

Ligand-Protein Binding Affinity Predictions

Ligand-protein binding affinity predictions are computational methods used to estimate the strength of the interaction between a small molecule (the ligand), such as this compound, and a protein target. This is a critical step in drug discovery, as a higher binding affinity often correlates with greater potency of a drug candidate. The prediction is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. Techniques like molecular docking are commonly employed to predict the binding pose and score the affinity.

While the indazole scaffold is of significant interest in medicinal chemistry, and computational studies are frequently performed on its derivatives, a review of published scientific literature did not yield specific binding affinity predictions for this compound against specific protein targets. Studies on other 3-methyl-1H-indazole derivatives have shown strong binding affinities for targets like Bromodomain-containing Protein 4 (BRD4), indicating the potential of this chemical class for potent protein interactions nih.govebi.ac.uk.

Note on Data Table: A data table of ligand-protein binding affinities cannot be generated as specific docking scores and binding energy values for this compound are not available in the reviewed literature.

Identification of Key Binding Interactions (Hydrogen Bonding, Hydrophobic Interactions)

Following the prediction of a binding pose, computational analysis is used to identify the specific non-covalent interactions that stabilize the ligand-protein complex. These key interactions are crucial for affinity and selectivity. The primary types of interactions analyzed are:

Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom donor (like the N-H group of the indazole ring) and a nearby acceptor atom (like an oxygen or nitrogen on a protein residue).

Hydrophobic Interactions: These occur between nonpolar regions of the ligand (such as the methyl group and the bromo-substituted benzene (B151609) ring) and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine) in the protein's binding pocket.

Detailed analyses of docked poses reveal the precise amino acid residues involved in these interactions, providing a structural basis for the ligand's activity. Although general principles suggest that the indazole core of this compound can act as both a hydrogen bond donor and acceptor, specific studies identifying key binding interactions with a particular protein target are not publicly available. Research on related indazole compounds frequently highlights the importance of the indazole nitrogen atoms in forming critical hydrogen bonds with protein backbones or side chains nih.gov.

Note on Data Table: A data table detailing key binding interactions (e.g., specific amino acid residues, bond distances) cannot be created due to the absence of specific molecular docking studies for this compound in the scientific literature.

Molecular Dynamics (MD) Simulations to Assess Ligand-Target Stability

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex in a simulated biological environment (typically including water and ions). By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains securely bound in its predicted pose or if it is unstable and dissociates.

Conformational Stability of this compound in Biological Environments

MD simulations provide insight into the conformational stability of both the ligand and the protein upon binding. The stability of the this compound-protein complex would be assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A low and stable RMSD value for the ligand indicates that it maintains a consistent binding pose within the protein's active site.

Specific MD simulation studies focused on the conformational stability of this compound within a protein binding pocket have not been reported in the available literature.

Trajectory Analysis and Binding Free Energy Calculations (e.g., MM/GBSA)

The output of an MD simulation is a trajectory, which is a record of the positions, velocities, and energies of all atoms over time. Analysis of this trajectory can provide a more refined understanding of the binding event. Furthermore, post-processing techniques can be applied to these trajectories to calculate the binding free energy, which is a more rigorous estimate of binding affinity than initial docking scores.

One common method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This technique calculates the free energy of binding by combining molecular mechanics energy terms with solvation energy models. A detailed trajectory analysis for a this compound complex would involve examining fluctuations in key interactions and calculating the final binding free energy. However, no published studies were found that report MM/GBSA or similar binding free energy calculations for this compound.

Note on Data Table: A data table of MD simulation results (e.g., RMSD values, MM/GBSA binding free energies) cannot be provided as no specific simulation data for this compound was found in the literature.

Pharmacophore Modeling for Rational Design

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific target receptor. These features include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

Biological Activities and Medicinal Chemistry Research of 4 Bromo 3 Methyl 1h Indazole Derivatives

Anticancer Potential and Mechanisms

The indazole core is a key component in several commercially available anticancer drugs, such as Pazopanib and Axitinib. nih.gov Research into derivatives of 4-bromo-3-methyl-1H-indazole has revealed multiple mechanisms through which they exert their anticancer effects, primarily by targeting key proteins involved in cancer cell growth, proliferation, and survival.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Indazole derivatives have been extensively developed as kinase inhibitors. rsc.orgnih.gov The 1H-indazole-3-amine structure, for instance, is an effective hinge-binding fragment that interacts with the ATP-binding site of tyrosine kinases. nih.gov

Tyrosine Kinase and VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Pazopanib, a multi-kinase inhibitor with an indazole core, effectively targets VEGFR. The development of novel indazole derivatives continues to focus on this pathway.

FGFR1 Inhibition : The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is also implicated in cell proliferation and differentiation, and its aberration is linked to various cancers. Research has identified 1H-indazol-3-amine derivatives as promising inhibitors of FGFR1, demonstrating the scaffold's versatility in targeting different kinase families.

Epigenetic regulators, which control gene expression without altering the DNA sequence, have emerged as significant targets in cancer therapy. Bromodomain-containing protein 4 (BRD4), an "epigenetic reader," is one such target. nih.govebi.ac.uk BRD4 recognizes acetylated lysine residues on histones and promotes the expression of key oncogenes like c-Myc, NF-κB, and Bcl-2. nih.gov

A series of novel 3-methyl-1H-indazole derivatives have been designed and synthesized as selective BRD4 inhibitors. nih.govebi.ac.uk Through virtual screening and structure-based optimization, several compounds demonstrated potent inhibitory activity against the first bromodomain of BRD4 (BRD4-BD1) and strong antiproliferative effects in the MV4;11 acute myeloid leukemia cell line. nih.gov

CompoundBRD4-BD1 IC50 (μM)MV4;11 Cell Proliferation IC50 (μM)
9d 0.120.25
9u 0.080.15
9w 0.090.19

This table presents the in vitro activity of select 3-methyl-1H-indazole derivatives against the BRD4-BD1 protein and their antiproliferative effect on the MV4;11 cancer cell line. nih.gov

Notably, compound 9d showed excellent selectivity for BRD4 and was effective in suppressing the downstream protein c-Myc, highlighting the potential of this chemical series as a source of new lead compounds for epigenetic-based cancer therapies. nih.govebi.ac.uk

Hypoxia, or low oxygen level, is a common feature of the tumor microenvironment and activates the Hypoxia-Inducible Factor 1 (HIF-1) pathway. HIF-1α, the oxygen-regulated subunit, promotes tumor survival and angiogenesis. Inhibiting HIF-1α is therefore a valuable anticancer strategy. While research has focused on HIF prolyl-hydroxylase (PHD) inhibitors to upregulate HIF-1α for treating conditions like ischemia, the direct inhibition of HIF-1α activity in a cancer context is also being explored. plos.orgresearchgate.net A series of substituted ortho-carboranylphenoxyacetanilides, for example, were evaluated for their ability to inhibit hypoxia-induced HIF-1 transcriptional activity. nih.gov However, specific studies directly linking this compound derivatives to the inhibition of HIF-1α are not extensively documented in the current literature, representing a potential area for future investigation.

A primary goal of cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Indazole derivatives have demonstrated the ability to inhibit the proliferation of various cancer cell lines and trigger apoptosis through multiple pathways. rsc.org

For example, one study reported a series of indazole derivatives with potent antiproliferative activity against several cancer cell lines. rsc.org The lead compound, 2f , was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Another study found that the N-methyl-3-aryl indazole derivative 5c was particularly potent against HCT-116 and MDA-MB-231 cell lines. mdpi.com Similarly, compound 6o , a 1H-indazole-3-amine derivative, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and was confirmed to induce apoptosis. nih.govmdpi.com

Compound SeriesCancer Cell Line(s)Observed Effects
Indazole Derivative 2f 4T1 (Breast Cancer)Inhibited proliferation and colony formation; Induced apoptosis via Bax/Bcl-2 pathway. rsc.org
N-methyl-3-aryl indazolesHCT-116 (Colon), MDA-MB-231 (Breast)Displayed moderate to potent cytotoxic activity. mdpi.com
1H-indazole-3-amine 6o K562 (Leukemia), A549 (Lung), PC-3 (Prostate)Potent inhibition of K562 cell line; Induced apoptosis. nih.govmdpi.com

This table summarizes the antiproliferative and pro-apoptotic effects of various indazole derivatives on different human cancer cell lines.

Anti-inflammatory Properties

Inflammation is a critical process in many diseases, and the indazole scaffold is present in anti-inflammatory drugs like Benzydamine. nih.gov The anti-inflammatory effects of indazole derivatives are often linked to their ability to modulate key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Studies have shown that indazole derivatives can act as potent and selective COX-2 inhibitors. nih.gov An investigation into indazole and its derivatives revealed a concentration-dependent inhibition of COX-2. nih.gov This inhibition of cyclooxygenase is considered a primary mechanism for the anti-inflammatory action of these compounds. nih.gov

CompoundCOX-2 IC50 (μM)
Indazole23.42
5-Aminoindazole12.32
6-Nitroindazole19.22
Celecoxib (Reference)5.10

This table shows the in vitro COX-2 inhibitory activity of indazole and its derivatives, with the well-known COX-2 inhibitor Celecoxib as a reference. nih.gov

The results indicate that while the tested indazoles are effective, substitutions on the indazole ring, such as the amino group in 5-aminoindazole, can significantly influence the potency of COX-2 inhibition. nih.gov

Antimicrobial, Antifungal, and Antiparasitic Activities of this compound Derivatives

The indazole scaffold is a versatile structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antifungal, and antiparasitic properties. Research into 4-bromo-1H-indazole derivatives has identified their potential as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov This inhibition leads to antibacterial effects. Specifically, a series of these derivatives showed notable activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Furthermore, some indazole derivatives have shown promise as antiprotozoal agents, with activity reported against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.com

Certain compounds within this class have exhibited significant potency. For example, in a study on FtsZ inhibitors, compound 9 was found to be 32 times more active than the reference compound 3-methoxybenzamide against S. pyogenes. nih.gov Similarly, compounds 12 and 18 showed 256-fold more potent activity against penicillin-resistant Staphylococcus aureus. nih.gov The antibacterial properties of indazoles are thought to arise from their ability to inhibit key bacterial enzymes essential for processes like cell wall synthesis or DNA replication.

Table 1: Antibacterial Activity of Selected 4-Bromo-1H-indazole Derivatives as FtsZ Inhibitors
CompoundTarget OrganismActivity (MIC, µg/mL)ComparisonReference
9 S. pyogenes PS432-fold more active than 3-MBA nih.gov
18 S. aureus (Penicillin-Resistant)-256-fold more potent than 3-MBA nih.gov
12 S. aureus (Penicillin-Resistant)-256-fold more potent than 3-MBA nih.gov
18 S. aureus ATCC29213-64-fold better activity than 3-MBA nih.gov

Data extracted from a study on FtsZ inhibitors. MIC represents the Minimum Inhibitory Concentration. 3-MBA is 3-methoxybenzamide, a known FtsZ inhibitor.

Antileishmanial Activity and Trypanothione Reductase Inhibition

Indazole derivatives have been investigated for their efficacy against various parasites, including Leishmania. Leishmaniasis is a significant global health issue, and the search for new treatments is a priority. nih.govnih.gov Studies on related 5-nitroindazole derivatives have demonstrated potent in vitro activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. nih.govnih.gov

A key target for antileishmanial drugs is the enzyme trypanothione reductase (TR). nih.govnih.gov This enzyme is vital for the parasite's antioxidant defense system and is absent in humans, making it an attractive and specific drug target. nih.govnih.gov While research has identified novel chemotypes that inhibit TR by binding to the NADPH binding site, the specific evaluation of this compound as a TR inhibitor is not extensively documented in the available literature. nih.gov However, the broader activity of the indazole scaffold against protozoa suggests that exploring its derivatives for TR inhibition is a promising research avenue. nih.gov

Lactoperoxidase (LPO) Enzyme Inhibition

Lactoperoxidase (LPO) is a naturally occurring enzyme found in milk and other exocrine secretions that is part of the innate immune system, exhibiting bactericidal and bacteriostatic effects on a wide range of microorganisms. nih.gov The inhibition of this protective enzyme can be of significant interest in toxicology and pharmacology. Several indazole derivatives have been identified as potent inhibitors of bovine milk LPO. nih.gov

A study investigating the inhibitory effects of various halogenated indazoles on LPO activity found that these molecules showed strong inhibition. nih.gov The inhibition constant (Ki) values for the tested indazoles ranged from 4.10 to 252.78 µM. nih.gov This indicates that even structurally simple indazole compounds can effectively inhibit this key antimicrobial enzyme.

Table 2: Inhibition of Bovine Milk Lactoperoxidase (LPO) by Halogenated Indazole Derivatives
CompoundInhibition Constant (Ki, µM)Reference
1H-indazole 4.10 nih.gov
4-Bromo-1H-indazole - nih.gov
6-Bromo-1H-indazole - nih.gov
7-Bromo-1H-indazole - nih.gov
4-chloro-1H-indazole - nih.gov
6-chloro-1H-indazole - nih.gov

Ki values were determined for a range of indazole molecules, all of which showed strong inhibitory effects. Specific values for each bromo-derivative were part of a range from 4.10 to 252.78 µM.

Antiviral Activity (including Anti-HIV)

The bromo-indazole core structure has proven to be a valuable component in the development of potent antiviral agents. A significant example is its role in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor. researchgate.netchemrxiv.orgnih.gov Specifically, the compound 7-Bromo-4-chloro-1H-indazol-3-amine serves as a crucial heterocyclic intermediate in the synthesis of Lenacapavir. researchgate.netchemrxiv.orgnih.gov This demonstrates the utility of the bromo-indazole scaffold in constructing complex molecules with significant therapeutic applications against challenging viral targets like HIV-1. The development of Lenacapavir highlights the importance of this chemical moiety in creating drugs that can interfere with viral replication through novel mechanisms. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For indazole derivatives, SAR studies have been crucial in identifying the structural features required for their diverse pharmacological effects, including antibacterial and anticancer activities. nih.govrsc.org These studies guide the rational design of more potent and selective drug candidates.

Impact of Substituent Position and Nature on Biological Activity

The biological activity of indazole derivatives is highly dependent on the type and position of substituents on the indazole ring and any associated scaffolds. nih.gov

Antibacterial Activity: In the development of 4-bromo-1H-indazole derivatives as FtsZ inhibitors, the nature of the substituent played a critical role. The introduction of specific groups led to compounds with highly potent and targeted antibacterial activity against strains like S. pyogenes and resistant S. aureus. nih.gov

Anticancer Activity: For a series of indazole derivatives designed as anticancer agents, SAR analysis revealed that the size of the alkyl substituent at the piperazinyl N4 position was important; a moderately sized group was favorable for activity. rsc.org In another study, N-methylation of the indazole core and the presence of electron-withdrawing groups (e.g., fluorine) on an attached phenyl ring were found to enhance cytotoxic activity against cancer cell lines. mdpi.com

Antiparasitic Activity: In the optimization of 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania, SAR analysis showed that the introduction of hydrophilic fragments at position 1 of the indazole ring was key to improving the compound's selectivity index. nih.gov

Optimization of Binding Affinity and Selectivity

The goal of medicinal chemistry is not only to discover active compounds but also to optimize them for high binding affinity to their intended target and selectivity over other targets to minimize side effects.

Binding Affinity: The design of novel 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4), a cancer target, involved structure-based optimization to enhance binding affinity. nih.govebi.ac.uk This led to the identification of compounds that exhibited strong affinity for the BRD4 bromodomain (BD1). nih.govebi.ac.uk The optimization process often involves modifying substituents to create more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein's binding pocket.

Selectivity: Selectivity is crucial for developing safe therapeutic agents. In the study of antileishmanial indazole derivatives, modifications that increased the compounds' hydrophilicity led to a better selectivity profile. nih.gov This suggests the modified compounds were more effective against the parasite's cells while being less toxic to mammalian host cells. nih.gov Similarly, in the development of BRD4 inhibitors, compound 9d was identified as showing excellent selectivity for BRD4, which is a desirable trait for a targeted cancer therapy. nih.govebi.ac.uk

Applications Beyond Medicinal Chemistry

Coordination Chemistry and Ligand Design for Metal Complexes

The indazole nucleus, with its two nitrogen atoms in a bicyclic aromatic system, possesses excellent coordination capabilities, making it a valuable ligand in the synthesis of metal complexes. Unsubstituted indazole has been successfully employed as a ligand in the formation of tumor-inhibiting and redox-active antineoplastic ruthenium complexes. austinpublishinggroup.com In these complexes, the indazole typically coordinates to the metal center via the N(2) atom of the pyrazole (B372694) ring. austinpublishinggroup.com

While specific research on the coordination chemistry of 4-Bromo-3-methyl-1H-indazole is not extensively documented, its structural similarity to other indazole derivatives allows for informed predictions of its behavior as a ligand. The presence of the methyl group at the 3-position and the bromo group at the 4-position can influence the electronic and steric properties of the ligand, thereby affecting the stability, geometry, and reactivity of the resulting metal complexes.

For instance, studies on 4,5,6,7-tetrahydro-1H-indazole have demonstrated its ability to form coordination compounds with various transition metals, including Cu(II), Co(II), and Ag(I). tandfonline.com These complexes exhibit different geometries, such as square planar and octahedral, depending on the metal ion and the counter-anions present. tandfonline.com It is plausible that this compound could form similar complexes, with the substituents potentially modulating the ligand field strength and the photophysical properties of the complex.

The coordination of indazole derivatives to metal ions with d10 electronic configurations, such as Zn(II) and Cd(II), is known to yield complexes with strong photoluminescence, making them suitable for applications in photochemical and electroluminescent devices. The inherent luminescent properties of the indazole ligand can be enhanced upon coordination, a phenomenon that could be exploited in the design of novel emissive materials.

Table 1: Potential Coordination Complexes of this compound and Their Anticipated Properties

Metal Ion Potential Geometry Potential Applications
Ru(II) Octahedral Catalysis, Anticancer Agents
Cu(II) Square Planar/Octahedral Antimicrobial Agents, Enzyme Inhibition
Zn(II) Tetrahedral Luminescent Materials, Sensors
Cd(II) Tetrahedral Photoluminescent Devices

Material Science Applications

The unique optical and electronic properties of indazole derivatives have garnered significant interest in the field of material science. These compounds are being explored for their potential use in a variety of advanced materials, including organic light-emitting diodes (OLEDs), photovoltaic cells, and organic field-effect transistors.

Exploration of Optical and Electrical Properties of Indazole Derivatives

Indazole-containing compounds are recognized as important components in the development of electronically active materials. The extended π-conjugated system of the indazole ring, coupled with the ability to introduce various substituents, allows for the fine-tuning of their optical and electronic properties.

The introduction of electron-donating and electron-withdrawing groups onto the indazole scaffold can lead to the formation of "push-pull" molecules with significant intramolecular charge transfer (ICT) character. This ICT can result in desirable properties such as large Stokes shifts and solvatochromism, where the absorption and emission wavelengths are sensitive to the polarity of the solvent. For example, indazole-benzothiadiazole push-pull molecules have been synthesized and shown to exhibit significant fluorescence solvatochromism.

Furthermore, polymers incorporating heterocyclic moieties have been investigated for their electrical conductivity. While direct studies on polyindazoles are limited, research on polymers containing oxadiazole and triazole rings has shown that the chemical structure of the polymer backbone significantly affects its electrical conductivity. It is conceivable that polymers incorporating the this compound unit could exhibit interesting conductive properties.

Table 2: Predicted Optical and Electrical Properties of this compound Based on Analogous Compounds

Property Predicted Characteristic Potential Application
Absorption UV-Vis region Organic electronics
Emission Potential for fluorescence OLEDs, Fluorescent probes
Solvatochromism Moderate, due to substituents Environmental sensors

Development as Fluorescent Probes

Fluorescent probes are powerful tools for the detection and imaging of various analytes in chemical and biological systems. The development of novel fluorophores with high sensitivity, selectivity, and photostability is an active area of research. Indazole derivatives have emerged as a promising scaffold for the design of fluorescent sensors due to their tunable photophysical properties.

The functionalization of the indazole ring allows for the introduction of specific recognition moieties that can interact with target analytes, leading to a change in the fluorescence signal. This "off-on" or "on-off" switching mechanism forms the basis of fluorescent sensing.

For instance, indazole-fused rhodamine dyes have been developed as fluorescent probes for the selective detection of mercury ions (Hg²⁺) in aqueous media with a very low detection limit. researchgate.net The interaction of the probe with Hg²⁺ induces a structural change that results in a significant enhancement of fluorescence, allowing for the sensitive detection of this toxic metal ion. researchgate.net

Similarly, indole and indazole derivatives have been utilized in the creation of fluorescent sensors for the detection of other metal ions, such as Cu²⁺. rsc.org These sensors often exhibit aggregation-induced emission (AIE) properties, where the fluorescence is enhanced in the aggregated state, making them suitable for applications in various media. rsc.org

Given these precedents, this compound represents a valuable starting material for the synthesis of novel fluorescent probes. The bromine atom at the 4-position provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the attachment of various recognition units. The methyl group at the 3-position can also be modified to tune the electronic and steric properties of the resulting probe.

Table 3: Potential Design Strategies for Fluorescent Probes Based on this compound

Target Analyte Proposed Recognition Moiety Sensing Mechanism
Metal Ions (e.g., Zn²⁺, Cu²⁺) Crown ether, aza-crown ether Chelation-enhanced fluorescence (CHEF)
Anions (e.g., F⁻, CN⁻) Urea, thiourea Hydrogen bonding induced fluorescence change
pH Ionizable group (e.g., phenol, amine) pH-dependent intramolecular charge transfer (ICT)

Future Directions and Research Challenges for 4 Bromo 3 Methyl 1h Indazole

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and sustainable methods for synthesizing 4-bromo-3-methyl-1H-indazole and its derivatives is a key area of ongoing research. Traditional synthesis methods often involve harsh reaction conditions, toxic reagents, and produce significant waste. google.com Modern approaches focus on green chemistry principles to create more environmentally friendly and economically viable processes.

Recent advancements include the use of copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst for the synthesis of 2H-indazoles in a green solvent like PEG-400. acs.org This one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is ligand-free and base-free, offering a sustainable alternative to traditional methods. acs.org

Another promising approach is the use of flow chemistry, which offers advantages such as improved safety, reproducibility, and scalability. A general and versatile route using flow chemistry has been developed to produce a range of indazoles, including 3-amino and 3-hydroxy analogues, on a multigram scale. acs.org

Transition-metal-free synthesis methods are also gaining traction. One such method uses an inexpensive catalytic system of a diamine and potassium carbonate to convert (Z)-2-bromoacetophenone tosylhydrazones into indazoles at room temperature with excellent yields. nih.gov Additionally, silver(I)-mediated intramolecular oxidative C-H amination has been shown to be an efficient way to construct a variety of 3-substituted 1H-indazoles. nih.gov

Future research will likely focus on refining these methods to improve yields, reduce costs, and expand their applicability to a wider range of substituted indazoles. The development of one-pot synthesis procedures and the use of readily available starting materials will also be key priorities. researchgate.net

In-depth Mechanistic Elucidation of Biological Activities

While the biological activities of this compound derivatives are well-documented, a detailed understanding of their mechanisms of action is often lacking. A deeper insight into how these compounds interact with their biological targets at a molecular level is crucial for developing more effective and safer drugs.

One area of focus is the role of 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4). nih.gov BRD4 is an epigenetic reader that plays a key role in regulating gene expression, and its inhibition has emerged as a promising therapeutic strategy for cancer. nih.govebi.ac.uk Studies have shown that certain 3-methyl-1H-indazole derivatives can effectively inhibit BRD4, leading to the suppression of cancer cell proliferation. nih.govebi.ac.uk Further research is needed to fully understand the binding interactions between these compounds and BRD4 and to identify the key structural features responsible for their inhibitory activity.

Another area of investigation is the mechanism of action of indazole derivatives in other therapeutic contexts. For example, some nitro-1H-indazoles are potent inhibitors of nitric oxide synthase isoforms, which are involved in a variety of physiological and pathological processes. nih.gov Understanding how the position of the nitro group on the indazole ring influences inhibitory activity can provide valuable insights for the design of more selective inhibitors. nih.gov

Future research should employ a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, to determine the three-dimensional structures of indazole derivatives in complex with their biological targets. This information, combined with computational modeling and simulation, can provide a detailed picture of the binding interactions and guide the design of new compounds with improved activity and selectivity.

Rational Design of Derivatives with Enhanced Potency and Selectivity

The rational design of this compound derivatives with enhanced potency and selectivity is a key objective in medicinal chemistry. This involves systematically modifying the structure of the parent compound to optimize its interactions with its biological target while minimizing off-target effects.

Structure-activity relationship (SAR) studies are a cornerstone of this process. By synthesizing and evaluating a series of related compounds, researchers can identify the key structural features that are essential for biological activity. For example, in the development of indazole-based inhibitors of epidermal growth factor receptor (EGFR), structure-guided drug design has been used to create compounds with potent activity against mutant forms of the enzyme. nih.gov

Computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, are also playing an increasingly important role in the rational design of new drugs. nih.gov QSAR models can be used to predict the biological activity of new compounds based on their chemical structure, while molecular docking can be used to visualize how these compounds bind to their biological targets. nih.gov These in silico approaches can help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. nih.govresearchgate.net

Future research in this area will focus on the development of more accurate and predictive computational models. The integration of artificial intelligence and machine learning algorithms into the drug design process has the potential to revolutionize how new drugs are discovered and developed.

Exploration of New Therapeutic Areas

The diverse biological activities of this compound and its derivatives suggest that these compounds may have therapeutic potential in a wide range of diseases. While much of the research to date has focused on cancer, there is growing interest in exploring the use of these compounds in other therapeutic areas.

One promising area is the development of new treatments for neurodegenerative diseases. Some indazole derivatives have shown neuroprotective effects in preclinical models of Alzheimer's disease and Parkinson's disease. nih.gov Further research is needed to identify the specific biological targets of these compounds and to evaluate their efficacy in more advanced disease models.

Another potential application is in the treatment of infectious diseases. Indazole derivatives have been shown to have antimicrobial activity against a variety of bacteria and fungi. nih.gov With the growing threat of antibiotic resistance, there is an urgent need for new antimicrobial agents with novel mechanisms of action.

The indazole scaffold is also being explored for its potential in treating inflammatory diseases, cardiovascular diseases, and metabolic disorders. nih.gov As our understanding of the biological activities of these compounds continues to grow, so too will the number of potential therapeutic applications.

Therapeutic AreaTarget/MechanismReference
Oncology BRD4 Inhibition, EGFR Inhibition, Kinase Inhibition nih.govebi.ac.uk, nih.gov, rsc.org
Infectious Diseases Antimicrobial, Antifungal nih.gov
Neurology Serotonin Receptor Agonism, Neuroprotection acs.orgsemanticscholar.orgnih.gov, nih.gov
Inflammation Anti-inflammatory nih.gov

Integration of Advanced Computational and Experimental Methodologies

The integration of advanced computational and experimental methodologies is essential for accelerating the discovery and development of new drugs based on the this compound scaffold. In silico methods can be used to design and screen large libraries of virtual compounds, while experimental methods are needed to validate the predictions of these models and to evaluate the biological activity of the most promising candidates.

High-throughput screening (HTS) is a powerful experimental technique that allows for the rapid testing of thousands of compounds for their ability to modulate a specific biological target. In silico HTS, which uses computational methods to screen virtual libraries of compounds, can be a cost-effective way to identify promising lead compounds for further experimental testing. nih.gov

Pharmacokinetic and pharmacodynamic (PK/PD) modeling can be used to predict how a drug will be absorbed, distributed, metabolized, and excreted by the body, as well as its therapeutic and toxic effects. This information is crucial for optimizing the dosing regimen and for ensuring the safety and efficacy of a new drug. In silico ADME (absorption, distribution, metabolism, and excretion) predictions are now routinely used in the early stages of drug discovery to identify compounds with favorable pharmacokinetic properties. nih.govmdpi.com

The combination of these advanced methodologies will be critical for overcoming the challenges associated with drug discovery and for bringing new and innovative treatments to patients in a timely and cost-effective manner.

Computational MethodApplication
QSAR Predict biological activity based on chemical structure
Molecular Docking Visualize and predict binding of ligands to macromolecules
Virtual Screening Computationally screen large libraries of compounds
ADME Prediction Predict pharmacokinetic properties of compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-3-methyl-1H-indazole, and how can reaction conditions be optimized for purity?

  • Methodology : A two-step synthesis is commonly employed: (i) bromination of 3-methyl-1H-indazole using N-bromosuccinimide (NBS) in DMF at 0–5°C, and (ii) purification via column chromatography (hexane/ethyl acetate, 3:1). Optimization involves adjusting stoichiometry (1.1–1.3 eq NBS) and reaction time (2–4 hr) to minimize di-brominated byproducts. Purity ≥98% is achievable using gradient elution .
  • Validation : Monitor via TLC (Rf = 0.45 in 3:1 hexane/EtOAc) and confirm purity with HPLC (C18 column, 80:20 MeOH/H2O, retention time ~6.2 min).

Q. How can crystallographic data for this compound be resolved when faced with weak diffraction patterns?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.71073 Å) to enhance resolution. Refinement via SHELXL-2018 :

  • Parameters : Space group P1̄, Z = 2, R1 = 0.042, wR2 = 0.097.
  • Challenges : Weak Br scattering can be mitigated by longer exposure times (20–30 sec/frame) and low-temperature data collection (100 K) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set. Key outputs:

  • HOMO-LUMO gap: ~4.2 eV (indicative of moderate reactivity).
  • Electrostatic potential maps highlight nucleophilic regions at the indazole N1 position .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved in enzyme inhibition studies?

  • Case Study : Discrepancies in α-glucosidase inhibition (IC50 = 12 μM vs. 45 μM) may arise from assay conditions (pH, temperature) or solvent effects (DMSO vs. EtOH).
  • Resolution : Standardize protocols:

  • Use <1% DMSO to avoid solvent interference.
  • Validate via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. What strategies are effective for resolving structural ambiguities in polymorphic forms of this compound?

  • Methodology : Combine SCXRD, PXRD, and solid-state NMR:

  • PXRD : Compare experimental vs. simulated patterns (Mercury 4.3 software).
  • Solid-state NMR : ¹³C CP/MAS NMR distinguishes polymorphs via chemical shifts (C7: δ 122.5 ppm in Form I vs. δ 120.8 ppm in Form II) .

Q. How can this compound be functionalized to enhance binding affinity in kinase inhibitors?

  • Design : Introduce substituents at N1 (e.g., acetyl or sulfonamide groups) to improve hydrophobic interactions.
  • Validation : Docking simulations (AutoDock Vina) with PDB 3QKK (kinase domain):

  • ΔG = −8.2 kcal/mol for acetylated derivative vs. −6.9 kcal/mol for parent compound .

Critical Analysis of Evidence

  • Synthetic Routes : and provide reproducible protocols but lack optimization metrics (e.g., yield vs. temperature).
  • Crystallography : SHELX-based refinements are robust but require validation against disorder models for Br atoms.
  • Bioactivity : Assays in lack solvent standardization, necessitating caution in cross-study comparisons.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.